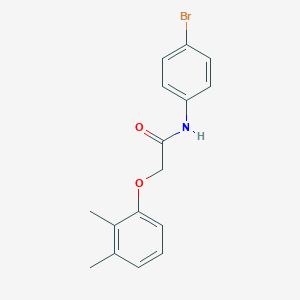

N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide is a compound of interest in various chemical research areas due to its unique structure and properties. Its synthesis, structure analysis, and properties offer valuable insights for potential applications in materials science, pharmacology, and organic chemistry.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of specific phenylacetates with amines or other agents in the presence of reagents such as dichloromethane, lutidine, and TBTU under cooled conditions. For example, Sharma et al. (2018) detailed the synthesis of an analog compound, emphasizing the role of direct methods and full matrix least-squares procedures in crystallizing and refining the product (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by specific crystalline systems and space groups, with detailed analysis through techniques like HNMR and LC-MS. For instance, compounds synthesized in research by Sharma et al. (2018) crystallize in the orthorhombic crystal system, revealing intricate intermolecular hydrogen bonds and intramolecular interactions, which are crucial for understanding the compound's stability and reactivity.

Chemical Reactions and Properties

Chemical reactions involving N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide derivatives often include acetylation, ethylation, and condensation processes. Improvements in technical methods for these reactions have been studied to enhance yield and purity, as shown in the synthesis improvements discussed by Gong Fenga (2007) for a similar acetamide compound (Gong Fenga, 2007).

Physical Properties Analysis

Physical properties such as crystalline structure and melting points are pivotal for the application and handling of acetamide compounds. The specific angles and hydrogen bonding patterns within the crystal structures play a significant role in determining the physical characteristics of these compounds. For example, Praveen et al. (2013) detailed the dihedral angles and hydrogen bonding in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, illustrating the compound's solid-state behavior (Praveen et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide and its derivatives, such as reactivity with various reagents, stability under different conditions, and potential for forming bonds or interactions with other molecules, are critical for its application in synthetic chemistry and material science. Studies like those by Bhagyasree et al. (2013) on similar compounds provide insights into the molecule's hyper-conjugative interactions and charge transfer, contributing to our understanding of its chemical behavior (Bhagyasree et al., 2013).

Scientific Research Applications

Structural Analysis and Chemical Properties

The study of crystal structures and molecular docking analysis of related compounds to N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide highlights the importance of understanding the molecular configurations and interactions for potential applications in medicinal chemistry. For instance, research on the crystal structure of related compounds reveals how molecular conformations can affect the compound's physical and chemical properties, essential for designing drugs with targeted actions (Park et al., 1995). Similarly, studies on the synthesis and structure analysis of compounds with similar chemical frameworks have shown potential anticancer activities through molecular docking analyses, indicating a method for discovering new therapeutic agents (Sharma et al., 2018).

Potential Agricultural Applications

Research on N-derivatives of phenoxyacetamide, which includes compounds structurally related to N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide, has potential applications in agriculture as pesticides. X-ray powder diffraction characterizations of these compounds provide essential data for understanding their physical properties and potential efficiency as pesticides (Olszewska et al., 2011).

Synthesis and Chemical Reactions

The synthesis of heterocyclic compounds via intramolecular nucleophilic aromatic substitution demonstrates the versatility of compounds similar to N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide in producing a variety of heterocyclic structures. Such syntheses are crucial for developing new pharmaceuticals and materials with specific properties (Kametani et al., 1981).

Pharmaceutical Research

In the realm of pharmaceutical research, the modification and synthesis of compounds structurally related to N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide have been explored for their potential therapeutic effects. For instance, the creation of novel acetamide derivatives through the Leuckart synthesis method has been studied for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, showing the broad applicability of these compounds in medicine (Rani et al., 2016).

properties

IUPAC Name |

N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11-4-3-5-15(12(11)2)20-10-16(19)18-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQURSXRKGOWVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)